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Cat. No.: B1150180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary

mechanism of action involves the direct inhibition of several key kinases, including members of

the Src family (Src, Lyn, Yes, Lck), Abelson murine leukemia viral oncogene homolog 1 (Abl),

and the Ephrin type-B receptor 4 (EphB4). By targeting these kinases, TG-100435 disrupts

critical downstream signaling pathways, most notably the PI3K/AKT/mTOR and

Ras/Raf/MEK/ERK cascades, which are fundamental to cell proliferation, survival, and

migration. This targeted inhibition makes TG-100435 a compound of significant interest in

oncological research. Furthermore, TG-100435 is metabolized in vivo to its N-oxide, TG-

100855, a metabolite that exhibits even greater potency against these kinase targets.

Core Mechanism of Action: Multi-Targeted Kinase
Inhibition
TG-100435 functions as an ATP-competitive inhibitor, binding to the catalytic domain of its

target kinases and preventing the transfer of phosphate from ATP to their respective

substrates. This action effectively blocks the initiation of downstream signaling cascades.
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The primary molecular targets of TG-100435 are a specific constellation of non-receptor

tyrosine kinases that are frequently dysregulated in various cancers. The inhibition of these

kinases is central to the pharmacological activity of the compound.

Table 1: Inhibition Constants (Ki) of TG-100435 and its Metabolite TG-100855 against Primary

Kinase Targets[1]

Kinase Target TG-100435 Ki (nM) TG-100855 Ki (nM) Kinase Family

Src 13
2 - 9 times more

potent
Src Family

Lyn Data not specified Data not specified Src Family

Abl Data not specified Data not specified Abl Family

Yes Data not specified Data not specified Src Family

Lck Data not specified Data not specified Src Family

EphB4 64 Data not specified Ephrin Receptor

Note: Specific Ki values for all targets for TG-100855 were not available in the reviewed

literature, but it is stated to be 2 to 9 times more potent than the parent compound.

Downstream Signaling Pathways Modulated by TG-
100435
The inhibition of Src and Abl family kinases by TG-100435 has profound effects on intracellular

signaling networks that are crucial for cancer cell pathophysiology.

The PI3K/AKT/mTOR Pathway
Src and Abl kinases are known upstream activators of the Phosphoinositide 3-kinase

(PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. Activation of this pathway

promotes cell growth, survival, and proliferation. By inhibiting Src and Abl, TG-100435 is

predicted to decrease the phosphorylation and activation of key components of this pathway,

leading to reduced cell viability and induction of apoptosis.
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Figure 1. Inhibition of the PI3K/AKT/mTOR signaling pathway by TG-100435.
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The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical

signaling cascade that regulates cell proliferation and differentiation. Src family kinases can

activate this pathway through various mechanisms, including the activation of receptor tyrosine

kinases. Inhibition of Src by TG-100435 is expected to lead to a reduction in ERK

phosphorylation and activity, thereby impeding cancer cell proliferation.
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Figure 2. Inhibition of the Ras/Raf/MEK/ERK signaling pathway by TG-100435.
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Experimental Protocols
The following are representative protocols that can be adapted for the characterization of TG-
100435's mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

TG-100435 against its target kinases.

Materials:

Recombinant active kinase (e.g., Src, Abl)

Specific peptide substrate for the kinase

ATP (at a concentration close to the Km for the specific kinase)

TG-100435 (serially diluted)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white assay plates

Procedure:

Prepare serial dilutions of TG-100435 in kinase assay buffer.

In a 384-well plate, add the kinase and the specific peptide substrate.

Add the serially diluted TG-100435 or vehicle control (DMSO) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Luminescence is measured using a plate reader.

Calculate IC50 values by plotting the percentage of kinase inhibition versus the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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